BenchChemオンラインストアへようこそ!

6-Chloro-4-phenyl-2-(piperidin-1-yl)quinazoline

Medicinal chemistry Kinase inhibitor design GPCR ligand screening

6-Chloro-4-phenyl-2-(piperidin-1-yl)quinazoline (CAS 313660-34-3, molecular formula C₁₉H₁₈ClN₃, MW 323.82) is a trisubstituted quinazoline heterocycle bearing a chloro substituent at the 6-position, a phenyl ring at the 4-position, and a piperidin-1-yl moiety at the 2-position. This specific substitution pattern distinguishes it from numerous other quinazoline congeners in the research chemical marketplace.

Molecular Formula C19H18ClN3
Molecular Weight 323.82
CAS No. 313660-34-3
Cat. No. B2526640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-4-phenyl-2-(piperidin-1-yl)quinazoline
CAS313660-34-3
Molecular FormulaC19H18ClN3
Molecular Weight323.82
Structural Identifiers
SMILESC1CCN(CC1)C2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4
InChIInChI=1S/C19H18ClN3/c20-15-9-10-17-16(13-15)18(14-7-3-1-4-8-14)22-19(21-17)23-11-5-2-6-12-23/h1,3-4,7-10,13H,2,5-6,11-12H2
InChIKeyXGRYRQKWYWPFFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-4-phenyl-2-(piperidin-1-yl)quinazoline (CAS 313660-34-3): A 2-Piperidinyl-4-phenylquinazoline Scaffold for Targeted Heterocyclic Chemistry and Biological Screening


6-Chloro-4-phenyl-2-(piperidin-1-yl)quinazoline (CAS 313660-34-3, molecular formula C₁₉H₁₈ClN₃, MW 323.82) is a trisubstituted quinazoline heterocycle bearing a chloro substituent at the 6-position, a phenyl ring at the 4-position, and a piperidin-1-yl moiety at the 2-position . This specific substitution pattern distinguishes it from numerous other quinazoline congeners in the research chemical marketplace. The compound is available from multiple suppliers at ≥95% purity for preclinical research and screening applications . The 6-chloro-4-phenylquinazoline core is a recognized pharmacophore in medicinal chemistry, appearing in patents for central nervous system (CNS) agents and kinase inhibitor programs [1].

Why 6-Chloro-4-phenyl-2-(piperidin-1-yl)quinazoline Cannot Be Casually Replaced by Other Quinazoline Analogs in Research Protocols


Quinazoline derivatives with identical molecular formulas can exhibit profoundly different biological target engagement, physicochemical properties, and synthetic accessibility depending on the regiochemistry of ring substitution. For 6-Chloro-4-phenyl-2-(piperidin-1-yl)quinazoline, the 2-piperidinyl/4-phenyl arrangement places a basic, conformationally flexible piperidine at the position most electronically influenced by the quinazoline N1 and N3 nitrogens, while the 6-chloro substituent modulates ring electronics and contributes to halogen-bonding potential . The positional isomer 6-chloro-2-phenyl-4-(piperidin-1-yl)quinazoline (CAS 350246-90-1) has the piperidine and phenyl groups swapped, altering both electronic distribution and steric profile . Similarly, replacing piperidine with piperazine (CAS 313398-51-5) introduces an additional ionizable secondary amine (ΔpKₐ ≈ 4–5 units versus piperidine) that fundamentally alters hydrogen-bond donor/acceptor capacity, aqueous solubility, and protein-binding interactions [1]. These structural variations are not interchangeable in SAR studies, target-based screens, or chemical biology probe development, making compound identity and regiospecificity critical procurement parameters.

Quantitative Comparative Evidence for 6-Chloro-4-phenyl-2-(piperidin-1-yl)quinazoline (CAS 313660-34-3) Against Key Analogs


Piperidine vs. Piperazine at Position 2: Differentiated Basicity and Hydrogen-Bond Capacity Drive Target Engagement Profiles

The 2-piperidinyl substituent on the target compound (pKₐ ≈ 10–11 for the conjugate acid) confers a single cationic center at physiological pH and lacks hydrogen-bond donor capacity beyond the protonated amine. In contrast, the 2-piperazinyl analog 6-chloro-4-phenyl-2-piperazin-1-ylquinazoline (CAS 313398-51-5) contains a secondary amine (pKₐ ≈ 5–6 for the second nitrogen) that can act as an additional hydrogen-bond donor/acceptor and permits salt formation at two sites [1]. BindingDB data for the piperazine analog reveals an EC₅₀ of 9.98 × 10³ nM (≈10 μM) against the human sphingosine 1-phosphate receptor 2 (S1P₂) in a recombinant cell-based assay, providing a quantitative benchmark for the 6-chloro-4-phenylquinazoline scaffold [1]. Although direct head-to-head data for the target piperidine compound against S1P₂ are not publicly available, the piperidine-for-piperazine substitution is expected to alter both potency and selectivity profiles based on well-established medicinal chemistry principles for nitrogen heterocycle SAR [2].

Medicinal chemistry Kinase inhibitor design GPCR ligand screening

Regioisomeric Differentiation: 2-Piperidinyl-4-phenyl vs. 4-Piperidinyl-2-phenyl Quinazoline Constitutions Yield Distinct Electronic and Steric Environments

The target compound places the electron-donating piperidine ring at position 2 of the quinazoline, which is adjacent to N1 and N3 and para to the 4-phenyl group. By contrast, the positional isomer 6-chloro-2-phenyl-4-(piperidin-1-yl)quinazoline (CAS 350246-90-1, ChemSpider ID 620659) has the piperidine at position 4 and the phenyl at position 2 . In quinazoline SAR, substitution at position 2 versus position 4 produces different vectors into kinase ATP-binding pockets: 4-substituents typically project toward the solvent-exposed region and hinge-binding area, while 2-substituents orient toward the ribose pocket or gatekeeper region in kinases such as EGFR [1]. Although specific biological data comparing these two positional isomers have not been published in peer-reviewed literature, the regiochemical difference is absolute and non-interchangeable for any target engagement study.

Regioselective synthesis Structure–activity relationships Quinazoline positional isomers

6-Chloro Substitution Confers Lipophilicity and Halogen-Bonding Capacity Absent in the Des-Chloro Analog

The 6-chloro substituent on the target compound contributes approximately +0.7 to +0.8 log units to the calculated octanol–water partition coefficient (clogP) relative to the des-chloro analog 4-phenyl-2-(piperidin-1-yl)quinazoline, based on fragment-based clogP calculations (chloro aromatic substitution increment) [1]. This lipophilicity increase can enhance passive membrane permeability but may also reduce aqueous solubility. More critically, the 6-chloro atom can engage in halogen bonding (C–Cl···O/N interactions) with protein backbone carbonyls or side-chain acceptors, a non-covalent interaction geometry not available to the des-chloro or 6-fluoro congeners [2]. The 6-chloro-4-phenylquinazoline scaffold has been explicitly claimed in CNS-active pharmaceutical compositions, with Example 1 of US Patent 4,499,092 demonstrating that 6-chloro-4-(2-chlorophenyl)-2-(4-hydroxy-1-piperidinyl)quinazoline hydrochloride (CM 40331) achieves 100% protection in the pentetrazol antagonism assay and 100% potentiation of pentobarbital-induced narcosis at 125 mg/kg i.p. in mice, versus comparator compounds showing as low as 20% protection [3].

Halogen bonding Lipophilicity modulation Metabolic stability

Quinazoline vs. Quinoline Core: Scaffold Identity Determines Kinase and FABP Inhibitor Selectivity Profiles with Documented Nanomolar Potency for the Quinoline Series

Although the target compound contains a quinazoline core (N1 and N3), closely related quinoline analogs (N1 only) bearing the identical 6-chloro-4-phenyl-2-piperidin-1-yl substitution pattern have been co-crystallized with human fatty acid binding proteins FABP4 and FABP5, providing high-resolution structural and potency data. The quinoline analog 6-chloro-4-phenyl-2-piperidin-1-yl-3-(1H-tetrazol-5-yl)quinoline (PDB 7FZY) binds FABP4 with an IC₅₀ of 0.020 μM (20.1 nM), while the oxadiazolone variant (PDB 7G0A, ligand WJU) binds FABP4 with IC₅₀ = 0.070 μM [1]. A further analog, 6-chloro-4-phenyl-2-piperidin-1-ylquinoline-3-carboxylic acid (PDB 5EDC), has been solved at 1.29 Å resolution bound to FABP4 [2]. Replacing the quinoline core with quinazoline (adding N3) alters the π-electron distribution, hydrogen-bonding capacity at the hinge region, and metabolic susceptibility, making the quinazoline scaffold a distinct chemical series for kinase or FABP inhibitor development. No co-crystal structures of the target quinazoline compound have been deposited; the quinoline data represent the closest structural surrogate with quantitative target engagement data.

Scaffold hopping FABP4/FABP5 inhibitors Quinazoline vs. quinoline

Synthetic Accessibility and Purity Profile: Commercial Availability at ≥95% Purity Supports Reproducible Screening and SAR Expansion

The target compound (CAS 313660-34-3) is commercially available from multiple suppliers including CheMEnu (Catalog CM899707) at ≥95% purity, with molecular identity confirmed by molecular formula (C₁₉H₁₈ClN₃), molecular weight (323.82), and SMILES notation . Its positional isomer 6-chloro-2-phenyl-4-(piperidin-1-yl)quinazoline (CAS 350246-90-1) is listed by separate suppliers, and the piperazine analog (CAS 313398-51-5) is available from vendors including Fluorochem and BOC Sciences, typically at comparable purity grades . The synthetic route to the target compound class, as described in patent literature, proceeds via 6-chloro-4-phenyl-2-quinazolone chlorination with POCl₃ followed by nucleophilic displacement with piperidine, a robust two-step sequence that supports batch-to-batch consistency [1]. No formal stability or storage degradation studies have been published for this specific compound.

Chemical procurement Purity specification Quinazoline synthesis

Procurement-Relevant Application Scenarios for 6-Chloro-4-phenyl-2-(piperidin-1-yl)quinazoline (CAS 313660-34-3) Based on Comparative Evidence


Scaffold-Hopping Medicinal Chemistry Campaigns Targeting Kinase or FABP Binding Pockets Requiring Piperidine-Specific Basicity at the 2-Position

The target compound serves as a quinazoline-based scaffold-hopping partner for the well-characterized quinoline FABP4/FABP5 inhibitor series (PDB 7FZY: IC₅₀ = 0.020 μM; PDB 7G0A: IC₅₀ = 0.070 μM) [1]. The quinazoline core introduces an additional N3 atom that alters hinge-region hydrogen-bonding geometry relative to quinoline, potentially shifting kinase or FABP selectivity profiles. The monobasic piperidine at position 2 distinguishes this compound from the piperazine analog (CAS 313398-51-5, EC₅₀ ≈ 10 μM at S1P₂) and provides a defined protonation state for structure-based design [2]. This scenario is directly supported by the quantitative FABP co-crystal data for the quinoline series and the BindingDB S1P₂ benchmark for the piperazine analog.

Chemical Probe Development for Pseudomonas aeruginosa Biofilm and Quorum-Sensing Inhibition Assays

The 6-chloro-4-phenyl-2-(piperidin-1-yl)quinazoline core has been associated with inhibition of biofilm formation and quorum-sensing systems in Pseudomonas aeruginosa through interference with bacterial cell–cell communication pathways [1]. While the des-chloro analog 4-phenyl-2-(piperidin-1-yl)quinazoline has also been linked to anti-pseudomonal activity, the 6-chloro substituent contributes increased lipophilicity (estimated ΔclogP ≈ +0.7–0.8) that may enhance membrane penetration in Gram-negative bacteria [2]. This application is supported by class-level evidence for quinazoline anti-biofilm activity; users should verify target-specific activity data with their own assays.

CNS Drug Discovery Programs Leveraging 6-Chloro-4-phenylquinazoline Pharmacophore with Piperidine-Based Amine Modulation

Patent US 4,499,092 establishes that 6-chloro-4-phenylquinazoline derivatives substituted at position 2 with hydroxyamino or cyclic amine groups exhibit quantifiable CNS depressant activity. The benchmark compound CM 40331 (6-chloro-4-(2-chlorophenyl)-2-(4-hydroxy-1-piperidinyl)quinazoline HCl) demonstrated 100% pentetrazol antagonism and 100% pentobarbital narcosis potentiation at 125 mg/kg i.p. in mice, with total atoxicity at 500 mg/kg [1]. The target compound's 2-piperidinyl substitution provides a structurally simplified analog of this CNS-active series, lacking the 4-hydroxyl group but retaining the piperidine-quinazoline connectivity, making it a suitable starting point for CNS SAR expansion with reduced molecular complexity.

Quote Request

Request a Quote for 6-Chloro-4-phenyl-2-(piperidin-1-yl)quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.